

The Structure-Activity Relationship of 4-Oxofenretinide and Its Analogs: A Technical Guide

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Compound of Interest

Compound Name: 4-Oxofenretinide

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Introduction

4-Oxofenretinide (4-oxo-4-HPR), a principal metabolite of the synthetic retinoid fenretinide (4-HPR), has emerged as a potent anti-cancer agent with a distinct and, in many cases, more robust cytotoxic profile than its parent compound.[1][2][3][4] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of **4-Oxofenretinide** and its analogs, focusing on the molecular modifications that influence its biological activity. This document summarizes key quantitative data, details experimental methodologies, and visualizes the critical signaling pathways involved in its mechanism of action.

Core Structure and Key Modifications

The core structure of **4-Oxofenretinide** is characterized by a (2E,4E,6E,8E)-N-(4-hydroxyphenyl)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohex-1-en-1-yl)nona-2,4,6,8-tetraenamide backbone. The defining feature that distinguishes it from fenretinide is the presence of a ketone group at the C4 position of the cyclohexene ring.[3] This modification is critical to its enhanced biological activity.

The primary goals for developing analogs of **4-Oxofenretinide** have been to improve its poor aqueous solubility while retaining or enhancing its cytotoxic effects. Modifications have

primarily focused on the N-(4-hydroxyphenyl) moiety, introducing various substituents to increase hydrophilicity.

Quantitative Analysis of Cytotoxicity

The following tables summarize the in vitro cytotoxic activity of **4-Oxofenretinide** and its analogs against a panel of human cancer cell lines. The 50% inhibitory concentration (IC₅₀) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

Table 1: IC₅₀ Values of **4-Oxofenretinide** (4-oxo-4-HPR) in Human Cancer Cell Lines

Cell Line	Cancer Type	IC ₅₀ (μM)
A2780	Ovarian	1.5
A2780/HPR (4-HPR resistant)	Ovarian	1.7
IGROV-1	Ovarian	2.1
SKOV-3	Ovarian	2.5
OVCAR-3	Ovarian	2.8
MCF-7	Breast	2.0
T47D	Breast	Not specified
BT-20	Breast	2.4
SK-N-BE	Neuroblastoma	1.9
LAN-5	Neuroblastoma	2.2
SH-SY5Y	Neuroblastoma	2.3

Table 2: Comparative IC₅₀ Values of **4-Oxofenretinide** (4-oxo-4-HPR) and Fenretinide (4-HPR)

Cell Line	4-oxo-4-HPR IC50 (μM)	4-HPR IC50 (μM)	Fold-change (4-HPR/4-oxo-4-HPR)
A2780	1.5	3.0	2.0
IGROV-1	2.1	8.5	4.0
SKOV-3	2.5	7.5	3.0
OVCAR-3	2.8	9.0	3.2
MCF-7	2.0	4.5	2.3
BT-20	2.4	5.5	2.3
SK-N-BE	1.9	4.0	2.1
LAN-5	2.2	5.0	2.3
SH-SY5Y	2.3	6.0	2.6

Table 3: IC50 Values of Water-Soluble Analogs of **4-Oxofenretinide**

Compound	R Group	A2780 IC50 (μM)
4-oxo-4-HPR	-H	1.5
Analog 13a	-CH2COOH	2.5
Analog 13b	-CH2CH2COOH	3.5
Analog 13c	-(CH2)3COOH	>10
Analog 13d	-(CH2)4COOH	>10

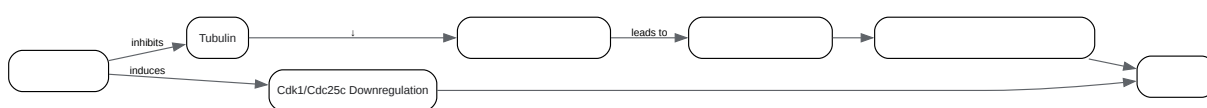
Mechanism of Action: Key Signaling Pathways

4-Oxofenretinide exerts its anti-cancer effects through a multi-faceted mechanism of action that is largely independent of retinoic acid receptors (RARs). The primary pathways involved are the induction of G2/M cell cycle arrest and apoptosis.

G2/M Cell Cycle Arrest

Unlike its parent compound, fenretinide, which has a modest effect on the G1 phase, **4-Oxofenretinide** induces a pronounced arrest of cancer cells in the G2/M phase of the cell cycle. This arrest is associated with the downregulation of key regulatory proteins of the G2/M transition, including cyclin-dependent kinase 1 (Cdk1) and Cdc25c.

A significant contributor to this G2/M arrest is the ability of **4-Oxofenretinide** to inhibit tubulin polymerization. This disruption of microtubule dynamics leads to the formation of aberrant mitotic spindles, activating the spindle assembly checkpoint and halting cell cycle progression at mitosis.



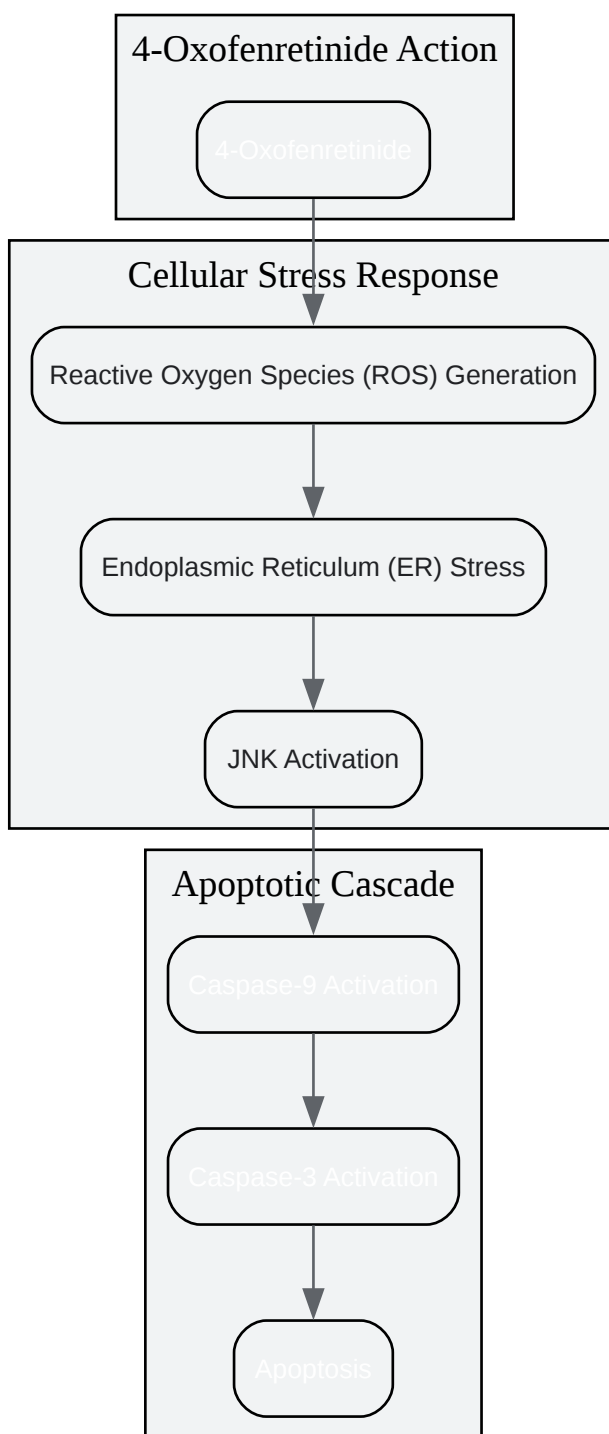
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Caption: G2/M cell cycle arrest induced by **4-Oxofenretinide**.

Induction of Apoptosis

4-Oxofenretinide is a potent inducer of apoptosis in cancer cells, including those resistant to fenretinide. This programmed cell death is initiated through a signaling cascade that involves the generation of reactive oxygen species (ROS), induction of endoplasmic reticulum (ER) stress, and activation of the c-Jun N-terminal kinase (JNK) pathway.

The increase in intracellular ROS appears to be a critical early event. This oxidative stress contributes to ER stress, which in turn activates the JNK signaling pathway. Activated JNK can then phosphorylate and regulate the activity of various downstream targets, ultimately leading to the activation of the intrinsic apoptotic pathway, characterized by the activation of caspase-9 and subsequent executioner caspases like caspase-3.



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Caption: Apoptosis signaling pathway induced by **4-Oxofenretinide**.

Detailed Experimental Protocols

Cell Viability Assay (Sulforhodamine B Assay)

This assay is used to determine the cytotoxic effects of **4-Oxofenretinide** and its analogs.

- **Cell Seeding:** Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.
- **Compound Treatment:** Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 μ M) for 72 hours.
- **Cell Fixation:** After incubation, fix the cells by gently adding 50 μ L of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
- **Staining:** Wash the plates five times with slow-running tap water and air dry. Stain the fixed cells with 100 μ L of 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.
- **Washing and Solubilization:** Remove the SRB solution and wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates. Add 200 μ L of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
- **Absorbance Measurement:** Measure the absorbance at 510 nm using a microplate reader. The percentage of cell survival is calculated relative to untreated control cells.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method is used to determine the distribution of cells in different phases of the cell cycle after treatment with **4-Oxofenretinide**.

- **Cell Treatment:** Seed cells in 6-well plates and treat with the desired concentration of **4-Oxofenretinide** for 24-48 hours.
- **Cell Harvesting:** Harvest both adherent and floating cells. Centrifuge the cell suspension at 1,200 rpm for 5 minutes.

- **Fixation:** Wash the cell pellet with ice-cold phosphate-buffered saline (PBS) and resuspend in 500 μ L of PBS. Add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
- **Staining:** Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cells in 500 μ L of PBS containing 50 $\mu\text{g/mL}$ propidium iodide (PI) and 100 $\mu\text{g/mL}$ RNase A.
- **Flow Cytometry:** Incubate the cells in the dark for 30 minutes at room temperature. Analyze the DNA content by flow cytometry. The percentages of cells in the G1, S, and G2/M phases are determined using cell cycle analysis software.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol measures the generation of ROS in cells treated with **4-Oxofenretinide**.

- **Cell Treatment:** Plate cells in 6-well plates and treat with **4-Oxofenretinide** for the desired time (e.g., 4 hours).
- **Probe Loading:** After treatment, incubate the cells with 10 μM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.
- **Cell Harvesting and Analysis:** Harvest the cells, wash with PBS, and resuspend in PBS. Analyze the fluorescence intensity of the oxidized product, dichlorofluorescein (DCF), by flow cytometry. An increase in DCF fluorescence indicates an increase in intracellular ROS levels.

In Vitro Tubulin Polymerization Assay

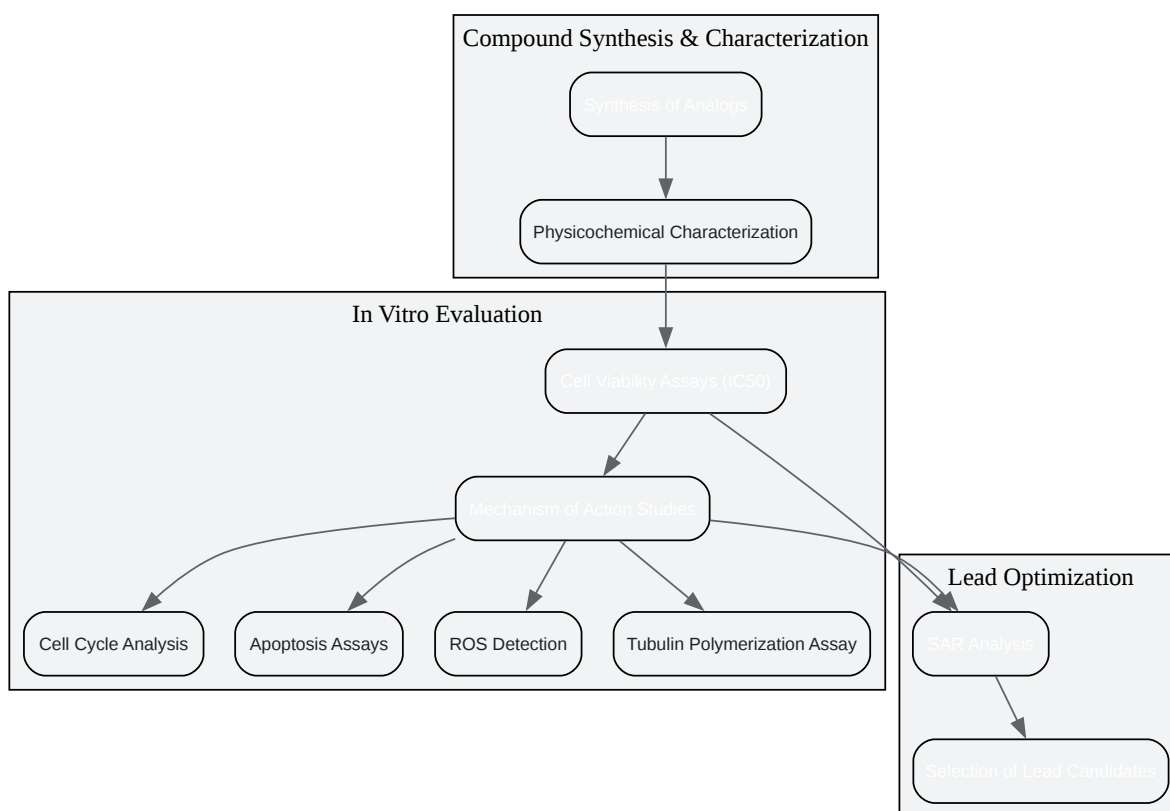
This assay directly measures the effect of **4-Oxofenretinide** on the polymerization of purified tubulin.

- **Reaction Mixture:** Prepare a reaction mixture containing purified tubulin (e.g., 2 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl_2 , 0.5 mM EGTA) supplemented with 1 mM GTP and a fluorescence reporter (e.g., DAPI).
- **Compound Addition:** Add **4-Oxofenretinide** or a control vehicle to the reaction mixture.

- **Polymerization Monitoring:** Transfer the mixture to a pre-warmed 96-well plate and monitor the increase in fluorescence or absorbance (at 340 nm for turbidity) over time at 37°C using a microplate reader. Inhibition of tubulin polymerization is observed as a decrease in the rate and extent of the signal increase compared to the control.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of **4-Oxofenretinide** and its analogs.



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Caption: Preclinical evaluation workflow for **4-Oxofenretinide** analogs.

Conclusion

The structure-activity relationship of **4-Oxofenretinide** and its analogs reveals several key insights for drug development. The 4-oxo functional group on the cyclohexene ring is paramount for the enhanced cytotoxic activity compared to fenretinide. Modifications to the N-(4-hydroxyphenyl) moiety can improve solubility, but often at the cost of reduced potency. The dual mechanism of action, involving both G2/M arrest via tubulin polymerization inhibition and ROS-mediated apoptosis, makes **4-Oxofenretinide** a compelling candidate for further preclinical and clinical investigation. Future efforts in analog design should focus on optimizing the balance between improved pharmacokinetic properties and potent, multi-faceted anti-cancer activity.

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